Nithiazide
Overview
Description
Nithiazide is a chemical compound that has been explored for its potential use as an insecticide. It is characterized by the presence of a 1,4-dihydropyridine structure, which is a common feature in many biologically active molecules. The analogues of nithiazide have been synthesized to enhance its insecticidal properties, particularly against pests like Aphis craccivora. The relationship between the molecular structure of nithiazide analogues and their biological activity has been a subject of study, indicating that slight modifications in the structure can lead to variations in insecticidal efficacy .
Synthesis Analysis
The synthesis of nithiazide analogues involves the reaction of nithiazide with malononitrile or ethyl cyanoacetate and benzaldehyde. This process results in the formation of novel compounds that are then characterized by various spectroscopic methods such as 1H NMR and IR spectroscopy, as well as elemental analysis to confirm their structure .
Molecular Structure Analysis
The molecular structure of nithiazide analogues is crucial in determining their insecticidal activity. These structures are designed to contain the 1,4-dihydropyridine moiety, which is known for its biological activity. The analogues synthesized in the study are characterized by their molecular structure, which is confirmed through spectroscopic methods, providing insights into the relationship between structure and function .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of nithiazide analogues are critical for producing the desired insecticidal properties. The choice of reactants and the conditions under which the reactions are carried out can significantly affect the outcome of the synthesis. The reactions are typically monitored and characterized to ensure the formation of the correct products with the intended biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of nithiazide analogues are determined through various analytical techniques. These properties are essential for understanding the behavior of the compounds in biological systems and their potential environmental impact. The analysis includes spectroscopic methods and elemental analysis, which provide a comprehensive understanding of the compounds' properties .
Scientific Research Applications
Antihistomonad Agent in Poultry
Nithiazide, a chemical compound known as 1-ethyl-3-(5-nitro-2-thiazolyl) urea, has been identified as an effective antihistomonad agent, particularly for the treatment of blackhead disease in poultry. It has been found to be more potent and less toxic than related compounds like 2-amino-5-nitrothiazole in treating experimental enterohepatitis in turkeys and chickens. Studies also indicate that nithiazide is well-tolerated by poultry, positively affecting their growth, maturation, and reproduction (Cuckler, Porter, & Ott, 1957).
Potential Carcinogenicity Studies
Research conducted to assess the potential carcinogenicity of nithiazide has been performed using animal models. These studies involved administering nithiazide in the diet of Fischer 344 rats and B6C3F1 mice at varying concentrations, followed by observations of tumor development and overall health impacts. The results suggested a possible association between nithiazide and the development of certain types of tumors in these animal models (National Cancer Institute, 1979).
Insecticide Development
Nithiazide has played a role in the development of neonicotinoid insecticides, a new generation of chemical agents for pest control. Originating from research in the late 1970s, nithiazide was identified as a promising candidate due to its properties and was the only early type of heterocyclic nitromethylene registered for use as an insecticide. However, its commercial application has been limited due to issues like poor photostability (Sheets, 2002).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3-(5-nitro-1,3-thiazol-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-2-7-5(11)9-6-8-3-4(14-6)10(12)13/h3H,2H2,1H3,(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUTLQHSDLLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020936 | |
Record name | Nithiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or brown powder. (NTP, 1992) | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Orange plates; solubility in water: 8 g/100 ml; aqueous soln are alkaline and unstable /Sodium salt/, Crystals; solubility in water: 3 g/100 ml; aqueous soln are more stable than those of sodium salts /Potassium salt/, In water, 30 mg/l @ 25 °C | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NITHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Nithiazide | |
Color/Form |
Crystals, Solid | |
CAS RN |
139-94-6 | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Ethyl-N′-(5-nitro-2-thiazolyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-94-6 | |
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Record name | Nithiazide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139946 | |
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Record name | Nithiazide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-(5-nitrothiazol-2-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NITHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9PO1G721T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | NITHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
442 °F (decomposes) (NTP, 1992), Decomposes @ 228 °C | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NITHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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